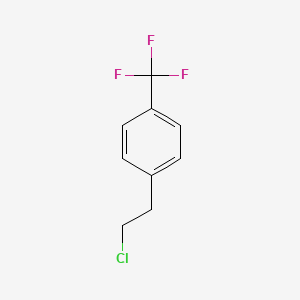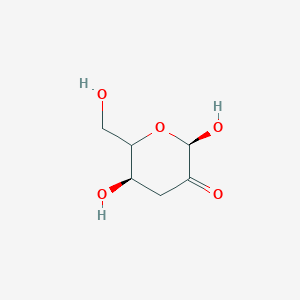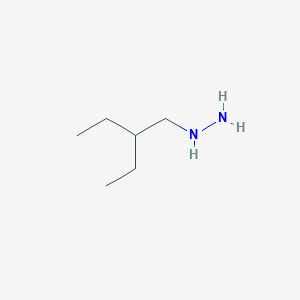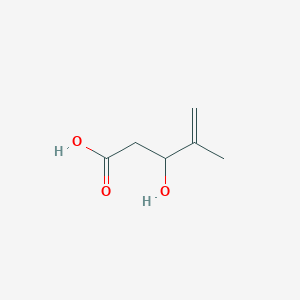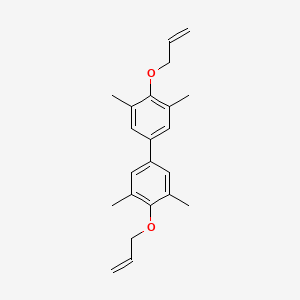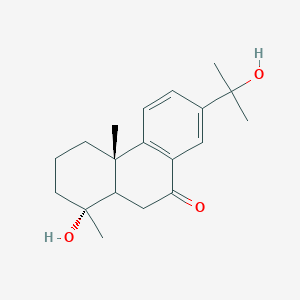![molecular formula C17H25FN2O2 B12436330 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine CAS No. 887582-35-6](/img/structure/B12436330.png)
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine is a synthetic organic compound featuring a piperidine ring, a common motif in medicinal chemistry. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino substituent. It is primarily used as a pharmaceutical intermediate and has various applications in scientific research .
Métodos De Preparación
The synthesis of 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine involves several steps:
Starting Materials: N-(tert-Butoxycarbonyl)-4-piperidone and 4-Fluoroaniline.
Reaction Conditions: Sodium cyanoborohydride (661 mg, 10.0 mmol) is added to a methylene chloride solution (30 ml) of t-butyl 4-oxopiperidine-1-carboxylate (2.66 g, 13.1 mmol), 4-fluoroaniline (1.46 g, 13.1 mmol), and acetic acid (0.750 ml, 13.1 mmol) at 0°C. The mixture is stirred at room temperature for 15 hours.
Workup: A saturated aqueous sodium hydrogencarbonate solution is added to the reaction solution, followed by extraction with ethyl acetate. The extract is washed sequentially with water and saline, and dried over anhydrous sodium sulfate.
Análisis De Reacciones Químicas
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc protecting group and the 4-fluoro-phenylamino substituent.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include sodium cyanoborohydride, acetic acid, and methylene chloride.
Aplicaciones Científicas De Investigación
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-chloro-phenylamino)-methyl-piperidine: Similar structure but with a chloro substituent instead of a fluoro group.
1-Boc-4-(4-methyl-phenylamino)-methyl-piperidine: Features a methyl group instead of a fluoro group.
1-Boc-4-(4-nitro-phenylamino)-methyl-piperidine: Contains a nitro group instead of a fluoro group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
887582-35-6 |
|---|---|
Fórmula molecular |
C17H25FN2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3 |
Clave InChI |
VKLPQSWCVPSVJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


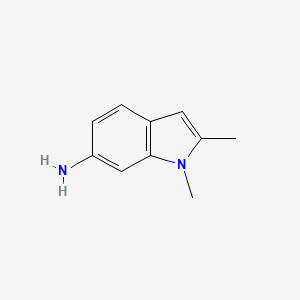
![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
![Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12436252.png)
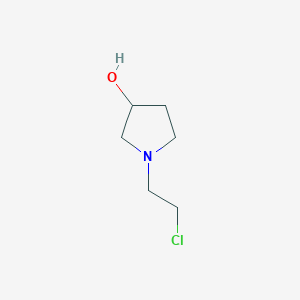
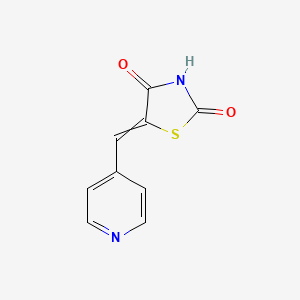

![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
